molecular formula C14H22ClNO B15089595 N-[(4-Methoxyphenyl)methyl]cyclohexanamine hydrochloride CAS No. 5442-64-8

N-[(4-Methoxyphenyl)methyl]cyclohexanamine hydrochloride

Cat. No.: B15089595
CAS No.: 5442-64-8
M. Wt: 255.78 g/mol
InChI Key: IOXGMRCTFMZTQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Methoxyphenyl)methyl]cyclohexanamine hydrochloride is an organic compound with the molecular formula C14H21NO·HCl. It is a derivative of cyclohexanamine, where the amino group is substituted with a 4-methoxyphenylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Methoxyphenyl)methyl]cyclohexanamine hydrochloride typically involves the reaction of cyclohexanamine with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amino group of cyclohexanamine attacks the benzyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through similar synthetic routes, with optimization for large-scale reactions. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The purification process may involve advanced techniques such as chromatography and crystallization to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

N-[(4-Methoxyphenyl)methyl]cyclohexanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-Methoxyphenyl)methyl]cyclohexanamine hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-[(4-Methoxyphenyl)methyl]cyclohexanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes, reducing their activity and affecting metabolic pathways. Additionally, it can interact with receptors, altering signal transduction and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-Methoxyphenyl)methyl]cyclohexanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenylmethyl group enhances its ability to interact with certain molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

5442-64-8

Molecular Formula

C14H22ClNO

Molecular Weight

255.78 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]cyclohexanamine;hydrochloride

InChI

InChI=1S/C14H21NO.ClH/c1-16-14-9-7-12(8-10-14)11-15-13-5-3-2-4-6-13;/h7-10,13,15H,2-6,11H2,1H3;1H

InChI Key

IOXGMRCTFMZTQE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2CCCCC2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.